molecular formula C5H11ClO2 B3330790 Chlor-diethoxy-methan CAS No. 74301-01-2

Chlor-diethoxy-methan

Cat. No. B3330790
CAS RN: 74301-01-2
M. Wt: 138.59 g/mol
InChI Key: YSOTXVGAFMUANS-UHFFFAOYSA-N
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Description

Chlor-diethoxy-methan, also known as Dimethoxymethane, is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power . It has a chloroform-like odor and a pungent taste . It is the dimethyl acetal of formaldehyde .


Synthesis Analysis

Dimethoxymethane can be manufactured by oxidation of methanol or by the reaction of formaldehyde with methanol . In aqueous acid, it is hydrolyzed back to formaldehyde and methanol . The direct synthesis of Dimethoxymethane is thermodynamically more favorable than the indirect synthesis approach .


Molecular Structure Analysis

Chlor-diethoxy-methan contains a total of 18 bond(s); 7 non-H bond(s), 4 rotatable bond(s), and 2 ether(s) (aliphatic) . The molecule contains a total of 19 atom(s). There are 11 Hydrogen atom(s), 5 Carbon atom(s), 2 Oxygen atom(s) and 1 Chlorine atom(s) .


Chemical Reactions Analysis

The reaction of Chlor-diethoxy-methan proceeds through the radical chain mechanism which is characterized by three steps: initiation, propagation, and termination . The initiation step requires an input of energy but after that, the reaction is self-sustaining .


Physical And Chemical Properties Analysis

Chlor-diethoxy-methan has physical properties such as hardness, topography, and hydrophilicity which are known to be important parameters in the biological evaluation of materials . These properties relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

properties

IUPAC Name

[chloro(ethoxy)methoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2/c1-3-7-5(6)8-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOTXVGAFMUANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlor-diethoxy-methan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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